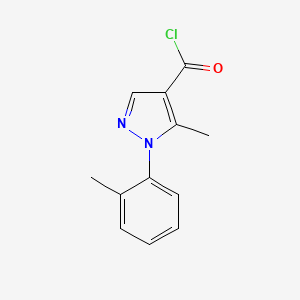

Chlorure de 5-méthyl-1-(2-méthylphényl)-1H-pyrazole-4-carbonyle

Vue d'ensemble

Description

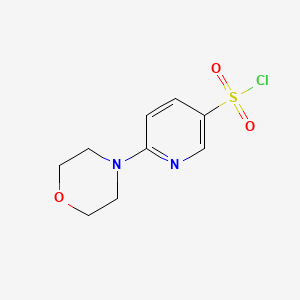

5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbonyl chloride, also known as MPPC, is a chemical compound that has attracted the attention of researchers due to its unique properties. It is a pyrazole derivative that has been synthesized for various scientific research applications, including drug design and development.

Applications De Recherche Scientifique

Applications anticancéreuses

Les oxadiazoles, la structure de base du composé en question, ont été étudiés pour leur potentiel en tant qu'agents anticancéreux. La présence de la partie oxadiazole peut contribuer au pharmacophore, améliorant la capacité du composé à interagir avec les cibles biologiques liées au cancer. La recherche a montré que ces composés peuvent être conçus pour inhiber la croissance et la prolifération des cellules cancéreuses .

Propriétés vasodilatatrices

La flexibilité structurelle des oxadiazoles leur permet d'être utilisés comme vasodilatateurs. Ces composés peuvent détendre les vaisseaux sanguins, augmentant ainsi le flux sanguin et réduisant la pression artérielle. Cette application est particulièrement utile dans le traitement des maladies cardiovasculaires .

Effets anticonvulsivants

Les dérivés d'oxadiazole ont été explorés pour leurs effets anticonvulsivants. Ils peuvent moduler les voies neurotransmettrices dans le cerveau, ce qui peut aider à contrôler les crises et pourrait être bénéfique dans le traitement de l'épilepsie .

Activité antidiabétique

Le squelette du composé a été associé à une activité antidiabétique. En influençant les voies métaboliques, les dérivés d'oxadiazole peuvent aider à réguler les niveaux de sucre dans le sang, offrant une approche thérapeutique potentielle pour la gestion du diabète .

Agents anti-infectieux

Les 1,2,4-oxadiazoles, une forme régiosomère liée au composé, ont été synthétisés avec diverses substitutions pour agir comme agents anti-infectieux. Ils présentent des activités antibactériennes, antivirales et antileishmaniennes, ce qui les rend précieux dans la lutte contre les maladies infectieuses .

Matériaux énergétiques

En raison de leur comportement énergétique, les dérivés d'oxadiazole peuvent être utilisés comme matériaux énergétiques. Ils présentent un bilan d'oxygène favorable et une chaleur de formation positive, ce qui sont des propriétés souhaitables dans le développement de matériaux énergétiques pour diverses applications industrielles .

Propriétés

IUPAC Name |

5-methyl-1-(2-methylphenyl)pyrazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-8-5-3-4-6-11(8)15-9(2)10(7-14-15)12(13)16/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSWLGGUNFSGJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C(C=N2)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381528 | |

| Record name | 5-Methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423768-42-7 | |

| Record name | 5-Methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-2-[(2-aminoethyl)amino]benzoic acid](/img/structure/B1596762.png)

![[2-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid](/img/structure/B1596763.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}acetic acid](/img/structure/B1596765.png)

![4-Chloropyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B1596777.png)

![N-[2-amino-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1596778.png)